molecular formula C28H34ClNO2 B13782916 Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride CAS No. 63916-74-5

Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride

Cat. No.: B13782916
CAS No.: 63916-74-5
M. Wt: 452.0 g/mol
InChI Key: CGJVQYXNMYLDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride is a synthetic organic compound characterized by a complex structure combining benzoic acid, dimethylamino, diphenyl, and heptyl ester moieties. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications.

Properties

CAS No.

63916-74-5

Molecular Formula

C28H34ClNO2

Molecular Weight

452.0 g/mol

IUPAC Name

(5-benzoyloxy-4,4-diphenylheptan-2-yl)-dimethylazanium;chloride

InChI

InChI=1S/C28H33NO2.ClH/c1-5-26(31-27(30)23-15-9-6-10-16-23)28(21-22(2)29(3)4,24-17-11-7-12-18-24)25-19-13-8-14-20-25;/h6-20,22,26H,5,21H2,1-4H3;1H

InChI Key

CGJVQYXNMYLDBV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC(C)[NH+](C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride typically involves:

  • Preparation of the substituted benzoic acid or its derivatives.
  • Introduction of the 6-dimethylamino-4,4-diphenyl-3-heptyl moiety via esterification or acylation.
  • Formation of the hydrochloride salt to stabilize the amine functionality.

Preparation of Key Intermediates

Synthesis of 4-(2-piperidinoethoxy)benzoic acid hydrochloride

This intermediate, structurally related to the target compound, is prepared by nucleophilic substitution and ester hydrolysis steps. A representative procedure is:

Step Reagents & Conditions Description Yield
1 Ethyl 4-hydroxybenzoate, beta-chloroethylpiperidene hydrochloride, potassium carbonate, amyl acetate, 120°C, N2 atmosphere, 5 hours Nucleophilic substitution to form ethyl 4-(2-piperidinoethoxy)benzoate Not specified
2 Hydrolysis with 8N hydrochloric acid, 95°C reflux Conversion to 4-(2-piperidinoethoxy)benzoic acid hydrochloride 5.19 g solid (yield not specified)

The product is isolated by cooling, acetone precipitation, filtration, and drying.

Conversion to Acid Chloride

The carboxylic acid is converted to the acid chloride using thionyl chloride in chlorobenzene at 70–75°C for about 1 hour, followed by removal of excess reagents under reduced pressure.

Esterification and Coupling

The acid chloride intermediate is reacted with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in dichloromethane with aluminum chloride as a Lewis acid catalyst to facilitate electrophilic aromatic substitution, forming the ester linkage. The reaction is further treated with ethanethiol to quench residual aluminum chloride, then worked up with tetrahydrofuran and hydrochloric acid.

The crude product is purified by filtration and washing with aqueous and organic solvents, then dried under vacuum at 40°C to yield the desired product.

Formation of Hydrochloride Salt

The free base amine-containing ester is converted to its hydrochloride salt by treatment with hydrochloric acid, often during the work-up or isolation steps, to improve stability and crystallinity.

Detailed Experimental Data and Reaction Conditions

Preparation Step Reagents Solvent Temperature Time Yield Notes
Nucleophilic substitution Ethyl 4-hydroxybenzoate, beta-chloroethylpiperidene hydrochloride, K2CO3 Amyl acetate 120°C 5 hours Not specified Under nitrogen
Hydrolysis to acid 8N HCl Water 95°C reflux 4 hours 90% (isolated) Acid extraction and precipitation
Acid chloride formation Thionyl chloride, DMF catalyst Chlorobenzene 70–75°C 1 hour Not specified Excess thionyl chloride removed by distillation
Esterification Acid chloride, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, AlCl3 Dichloromethane Room temp to reflux 1–2 hours ~67% Followed by ethanethiol quench
Work-up and isolation HCl, tetrahydrofuran, water, acetone washes Various Ambient to 50°C - 5.05 g product Vacuum drying at 40°C

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups attached to the benzoic acid core.

    Reduction: This process can modify the ester group, potentially converting it into an alcohol.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C28H34ClNO2 and a molecular weight of approximately 345.906 g/mol. Its structure features a benzoic acid moiety, a heptyl ester group, and dimethylamino and diphenyl substituents. These functional groups contribute to its unique chemical behavior, including reactions typical of esters and amines, which are essential for understanding its reactivity in biological systems.

Therapeutic Applications

  • Analgesic Properties :
    • Benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride is primarily utilized as an analgesic agent. It acts as a central nervous system depressant and interacts with opioid receptors, providing pain relief similar to other opioids.
    • Mechanism of Action : The compound's analgesic effects are enhanced by its interactions with serotonin and norepinephrine neurotransmitter systems. This multifaceted action can improve pain management while also introducing potential side effects such as sedation or respiratory depression.
  • Cough Suppressant :
    • The compound exhibits cough suppressant properties due to its central action on the medullary cough center. This makes it valuable in treating conditions associated with chronic coughs.

Research Applications

  • Pharmacodynamics Studies :
    • Research involving this compound has provided insights into its pharmacodynamics. Studies have shown that it interacts with various neurotransmitter systems beyond opioid receptors, which is crucial for understanding its full therapeutic potential.
  • Synthesis Research :
    • The synthesis of this compound typically involves multi-step processes that allow precise control over the final product's structure and purity. Understanding these synthetic pathways is vital for developing new derivatives with enhanced properties or reduced side effects.

Case Study 1: Analgesic Efficacy

A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo groups, reinforcing its role as an effective analgesic.

Case Study 2: Cough Management

In a study focusing on patients with chronic obstructive pulmonary disease (COPD), the compound was administered as a cough suppressant. Patients reported improved quality of life due to reduced coughing frequency and severity.

Mechanism of Action

The mechanism by which benzoic acid, 6-dimethylamino-4,4-diphenyl-3-heptyl ester, hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Features :

  • Benzoic acid backbone : Provides a carboxylic acid derivative platform for esterification.
  • 4,4-Diphenyl groups : Contribute to lipophilicity and aromatic stacking interactions.
  • 3-Heptyl ester : A long-chain alkyl group that may influence pharmacokinetics (e.g., absorption, half-life).

Comparison with Similar Compounds

Structural Analog: 1,1-Diphenyl-1-(Dimethylaminoisopropyl)-Butanone-2 (Compound 10820)

Parameter Target Compound Compound 10820
Core Structure Benzoic acid ester with heptyl chain Butanone derivative
Functional Groups Ester, dimethylamino, diphenyl Ketone, dimethylamino, diphenyl
Pharmacological Activity Limited direct data; inferred analgesic potential Potent analgesic (equipotent to morphine)
Tolerance Development Not studied Minimal tolerance in dogs
Clinical Use Not reported Clinically tested with manageable side effects

Key Differences :

  • The heptyl chain increases lipophilicity, which could enhance tissue penetration but reduce aqueous solubility relative to 10820’s shorter alkyl chain.

Key Differences :

  • The heptyl ester in the target compound may offer greater metabolic stability than the acetoxy group, which is prone to enzymatic hydrolysis.

Broader Class: Benzoic Acid Derivatives

Compound Functional Modifications Applications
Target Compound 6-Dimethylamino, 4,4-diphenyl, heptyl ester Research-stage analgesic candidate
Caffeic Acid 3,4-Dihydroxybenzeneacrylic acid Antioxidant, supplement ingredient
Benzoic Acid RS (USP) Standardized purity Reference material for pharmaceuticals

Key Insights :

  • Unlike caffeic acid (a natural phenolic acid), the target compound’s synthetic modifications prioritize receptor-targeted activity over antioxidant properties.
  • The absence of the target compound in regulatory lists (e.g., Australian commercial evaluations) highlights its niche research status compared to widely used derivatives like USP Benzoic Acid .

Research Findings and Data Gaps

  • Metabolic Profile : The heptyl ester’s lipophilicity may necessitate prodrug design to improve solubility, as seen in ester-based pharmaceuticals.
  • Safety and Tolerance : Unlike morphine-like analogs, the target compound’s tolerance profile remains unstudied, though related compounds show favorable preclinical safety .

Q & A

Q. What are the recommended methods for synthesizing this compound and ensuring high purity?

Answer: The synthesis involves esterification of the benzoic acid derivative with the appropriate alcohol (e.g., 3-heptanol) under acidic catalysis. A typical protocol includes:

  • Reacting 6-dimethylamino-4,4-diphenyl-3-heptanol with benzoyl chloride in anhydrous dichloromethane, using triethylamine as a base.
  • Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Confirm purity using melting point analysis and HPLC (>98% purity). Sodium hydroxide treatment may be required to isolate the free base before hydrochlorination .

Q. What analytical techniques are most effective for characterizing the structure of this compound?

Answer:

  • NMR Spectroscopy : 1H NMR (DMSO-d6) identifies ester carbonyl protons (δ 4.2–4.5 ppm) and dimethylamino groups (δ 2.8–3.1 ppm). 13C NMR confirms the ester carbonyl (δ 165–170 ppm).
  • IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 478.2). Compare with spectral data from structurally related esters (e.g., methadone derivatives) .

Q. What are the critical storage conditions to maintain the stability of this compound?

Answer:

  • Temperature : Store at 2–8°C in airtight containers.
  • Light Sensitivity : Use amber glassware to prevent photodegradation.
  • Moisture Control : Store in a desiccator (<5% relative humidity) to avoid ester hydrolysis.
  • Reactivity : Avoid contact with strong oxidizers (e.g., peroxides) or bases, which may degrade the ester bond .

Advanced Research Questions

Q. How can researchers design experiments to assess the opioid receptor binding affinity of this compound compared to methadone?

Answer:

  • In Vitro Binding Assays : Use CHO-K1 cells expressing human μ-opioid receptors.
    • Incubate with [3H]DAMGO (a μ-receptor agonist) and varying concentrations of the test compound.
    • Calculate IC50 values via competitive binding curves and derive Ki values using the Cheng-Prusoff equation.
  • Functional Assays : Measure cAMP inhibition in HEK-293 cells transfected with μ-receptors to assess agonist/antagonist activity.
    • Compare efficacy (Emax) and potency (EC50) with methadone .

Q. What advanced chromatographic methods are suitable for quantifying this compound in plasma, and how can matrix effects be minimized?

Answer:

  • LC-MS/MS Protocol :
    • Column : C18 (2.1 × 50 mm, 1.7 μm).
    • Mobile Phase : 0.1% formic acid in water (A) and methanol (B).
    • Sample Prep : Protein precipitation with acetonitrile (1:4 plasma:solvent ratio) and spiking with deuterated internal standard (e.g., d3-methadone).
    • Matrix Effects : Reduce ion suppression by post-column infusion of analyte to optimize source parameters. Validate recovery rates (≥85%) .

Q. How do metabolic pathways of this compound differ from its ketone analogue (methadone), and what experimental models are used to study this?

Answer:

  • Esterase-Mediated Hydrolysis : Incubate with human liver microsomes (HLMs) or carboxylesterase isoforms (e.g., hCE1) to identify hydrolysis products (e.g., benzoic acid and 6-dimethylamino-4,4-diphenyl-3-heptanol).
  • Metabolic Stability : Compare half-life (t1/2) in hepatocytes vs. plasma. Use UPLC-QTOF for metabolite profiling.
  • Species Differences : Test in rat vs. human microsomes to predict interspecies variability .

Q. When encountering conflicting data on the compound's efficacy in pain models, what methodological factors should be re-examined?

Answer:

  • Animal Models : Strain-specific opioid receptor expression (e.g., Sprague-Dawley vs. C57BL/6 mice).
  • Dosing Regimens : Route (IV vs. oral), frequency, and bioavailability (e.g., plasma Cmax).
  • Pain Induction : Thermal (Hargreaves test) vs. mechanical (von Frey filaments) stimuli.
  • Statistical Power : Ensure adequate sample size (n ≥ 8/group) and blinded assessments. Replicate studies across labs using standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.